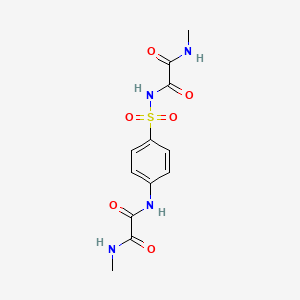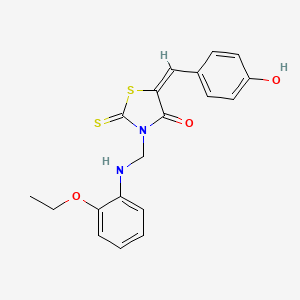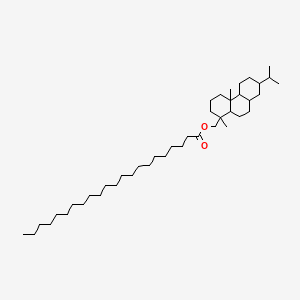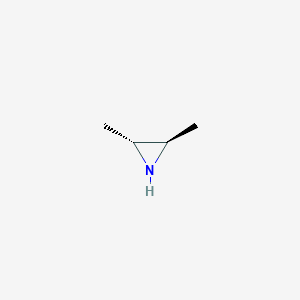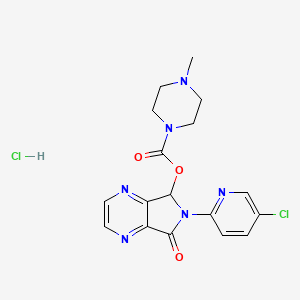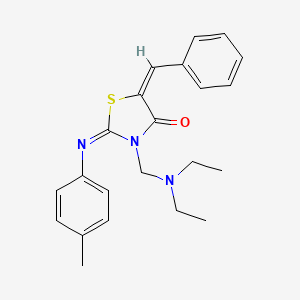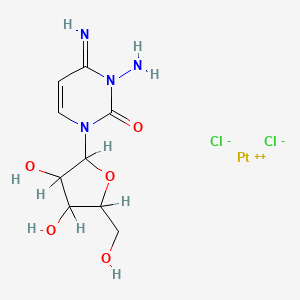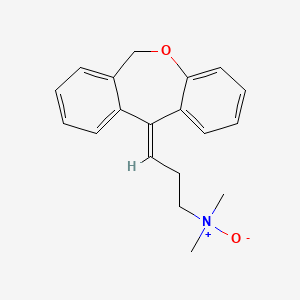
Carbamic acid, N-(2-propoxyphenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(2-propoxyphenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(2-propoxyphenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds. The reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(2-propoxyphenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions often involve catalysts to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Carbamic acid, N-(2-propoxyphenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(2-propoxyphenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(2-ethoxyphenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride
- Carbamic acid, N-(2-methoxyphenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride
Uniqueness
Carbamic acid, N-(2-propoxyphenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride is unique due to its specific propoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
113873-70-4 |
|---|---|
Molecular Formula |
C19H31ClN2O3 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
[1-[(dimethylamino)methyl]cyclohexyl] N-(2-propoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-4-14-23-17-11-7-6-10-16(17)20-18(22)24-19(15-21(2)3)12-8-5-9-13-19;/h6-7,10-11H,4-5,8-9,12-15H2,1-3H3,(H,20,22);1H |
InChI Key |
NJFVGJXRCUEDNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)OC2(CCCCC2)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)

